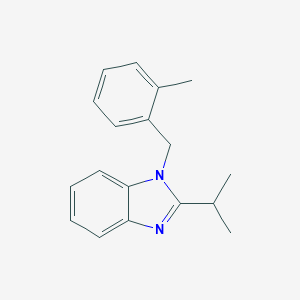
4-Methoxy-benzoic acid isobutylidene-hydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methoxy-benzoic acid isobutylidene-hydrazide, also known as isoniazid, is a synthetic compound that is used as an antibiotic drug to treat tuberculosis. It was first synthesized in 1951 by Paul Ehrlich and is considered one of the most important drugs in the history of medicine. Isoniazid is a prodrug that is activated by the enzyme KatG in Mycobacterium tuberculosis, the bacteria that causes tuberculosis. Once activated, it inhibits the synthesis of mycolic acid, which is essential for the bacterial cell wall, leading to the death of the bacteria.
Mécanisme D'action
Isoniazid is activated by the enzyme KatG in Mycobacterium tuberculosis, which converts it into a reactive compound that can bind to and inhibit the enzyme InhA. InhA is responsible for the synthesis of mycolic acid, which is essential for the bacterial cell wall. Inhibition of InhA leads to the death of the bacteria.
Biochemical and Physiological Effects:
Isoniazid has been shown to have a number of biochemical and physiological effects. It can induce oxidative stress in bacteria, which can lead to the production of reactive oxygen species and damage to cellular components. In addition, 4-Methoxy-benzoic acid isobutylidene-hydrazide can inhibit the activity of certain enzymes involved in the metabolism of hydrazides, leading to the accumulation of toxic metabolites.
Avantages Et Limitations Des Expériences En Laboratoire
Isoniazid has a number of advantages for use in lab experiments. It is a well-characterized compound with a known mechanism of action, making it a useful tool for studying bacterial cell wall synthesis. It is also relatively inexpensive and widely available. However, 4-Methoxy-benzoic acid isobutylidene-hydrazide has some limitations. It can be toxic to certain cell types, and its antibacterial activity is limited to Mycobacterium tuberculosis and related species.
Orientations Futures
There are a number of future directions for research on 4-Methoxy-benzoic acid isobutylidene-hydrazide. One area of interest is the development of new drugs that target the same pathway as 4-Methoxy-benzoic acid isobutylidene-hydrazide but are effective against drug-resistant strains of Mycobacterium tuberculosis. Another area of interest is the use of 4-Methoxy-benzoic acid isobutylidene-hydrazide as a tool for studying the metabolism of hydrazides and their potential role in disease. Finally, 4-Methoxy-benzoic acid isobutylidene-hydrazide may have potential as a treatment for other diseases such as cancer, and further research in this area is warranted.
Méthodes De Synthèse
Isoniazid can be synthesized by the reaction of isonicotinic acid hydrazide with acetic anhydride in the presence of a catalyst such as sulfuric acid. The resulting product is then purified by recrystallization.
Applications De Recherche Scientifique
Isoniazid has been extensively studied for its antibacterial properties and its mechanism of action. It has also been used as a tool in biochemical research to study the metabolism of hydrazides and the role of mycolic acid in bacterial cell walls. In addition, 4-Methoxy-benzoic acid isobutylidene-hydrazide has been investigated for its potential use in the treatment of other diseases such as leprosy and cancer.
Propriétés
Nom du produit |
4-Methoxy-benzoic acid isobutylidene-hydrazide |
|---|---|
Formule moléculaire |
C12H16N2O2 |
Poids moléculaire |
220.27 g/mol |
Nom IUPAC |
4-methoxy-N-[(E)-2-methylpropylideneamino]benzamide |
InChI |
InChI=1S/C12H16N2O2/c1-9(2)8-13-14-12(15)10-4-6-11(16-3)7-5-10/h4-9H,1-3H3,(H,14,15)/b13-8+ |
Clé InChI |
XPPKNVXBPHONEL-MDWZMJQESA-N |
SMILES isomérique |
CC(C)/C=N/NC(=O)C1=CC=C(C=C1)OC |
SMILES |
CC(C)C=NNC(=O)C1=CC=C(C=C1)OC |
SMILES canonique |
CC(C)C=NNC(=O)C1=CC=C(C=C1)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![16-acetyl-10-chloro-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9,11,13(17)-heptaene-8,15-dione](/img/structure/B256652.png)
![N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]butanamide](/img/structure/B256654.png)

![2,4-Dichloro-6-[(4-ethyl-1-piperazinyl)sulfonyl]phenol](/img/structure/B256659.png)

![2-[(Methoxyacetyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B256665.png)
![N-(tetrahydrofuran-2-ylmethyl)-2-{[4-thien-2-yl-6-(trifluoromethyl)pyrimidin-2-yl]thio}acetamide](/img/structure/B256668.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)acetamide](/img/structure/B256670.png)
![2-({11-Methyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-yl}sulfanyl)ethan-1-ol](/img/structure/B256673.png)
![[4-(Cyclohexylcarbamoyl)phenoxy]acetic acid](/img/structure/B256674.png)

